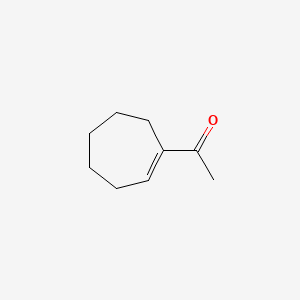
6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol is a chemical compound with the molecular formula C8H10ClNO3. This compound is characterized by the presence of a chlorine atom, two hydroxymethyl groups, and a methyl group attached to a pyridin-3-ol ring. It is used as a building block in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol typically involves the chlorination of a pyridine derivative followed by the introduction of hydroxymethyl groups. One common method involves the reaction of 2-methyl-3-hydroxypyridine with formaldehyde and hydrochloric acid to introduce the hydroxymethyl groups, followed by chlorination using thionyl chloride or another chlorinating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl groups to methyl groups.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include 6-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol (oxidation), 6-chloro-4,5-bis(methyl)-2-methylpyridin-3-ol (reduction), and various substituted derivatives (substitution).
Scientific Research Applications
6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. The hydroxymethyl groups and the chlorine atom play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-hydroxymethyl-2-methylpyridin-3-ol
- 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol
- 6-Chloro-2-methylpyridin-3-ol
Uniqueness
6-Chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol is unique due to the presence of both hydroxymethyl groups and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
15741-67-0 |
|---|---|
Molecular Formula |
C8H10ClNO3 |
Molecular Weight |
203.62 g/mol |
IUPAC Name |
6-chloro-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C8H10ClNO3/c1-4-7(13)5(2-11)6(3-12)8(9)10-4/h11-13H,2-3H2,1H3 |
InChI Key |
CTDLTFLXHNPTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Cl)CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


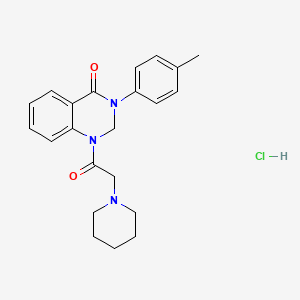
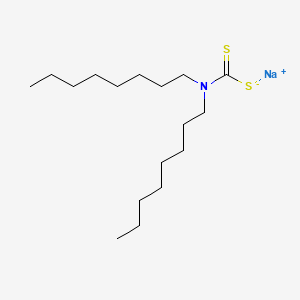
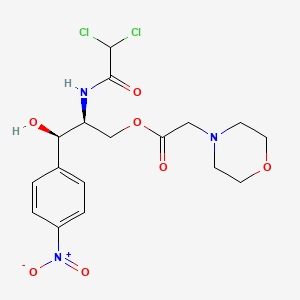
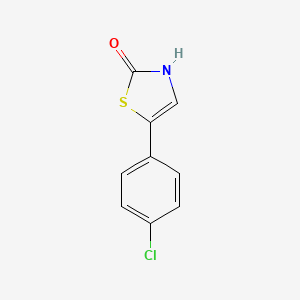
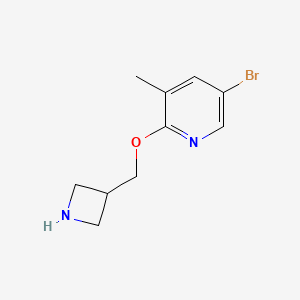
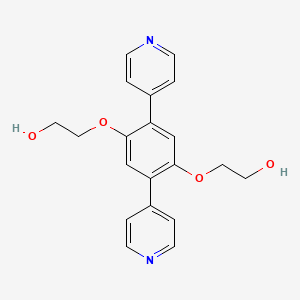
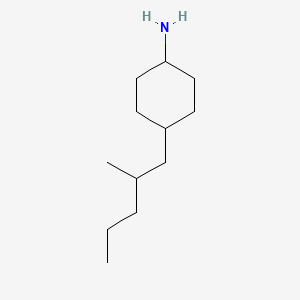
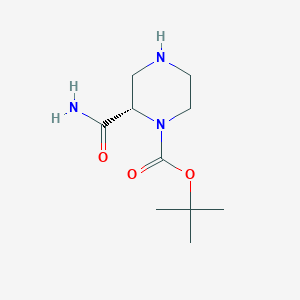
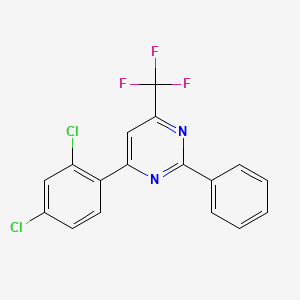
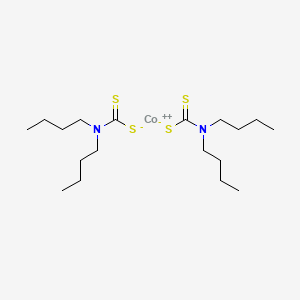
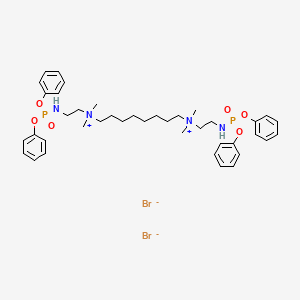
![2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13731240.png)
